Benzenesulfonic acid, ethenyl-, polymer with diethenylbenzene
Overview
Description
Synthesis Analysis
The synthesis of this polymer involves polymerization reactions that may include Diels-Alder polymerization, as seen in related poly(phenylene)-based polyelectrolytes synthesized from similar monomers. Postsulfonation of the synthesized polymer with chlorosulfonic acid can result in polyelectrolytes with controllable ion content, indicating a method to alter the polymer's properties post-synthesis (Fujimoto et al., 2005).
Molecular Structure Analysis
The molecular structure of "Benzenesulfonic acid, ethenyl-, polymer with diethenylbenzene" can be complex, involving coordination polymers with structures that can range from two-dimensional layers to three-dimensional frameworks. These structures are significantly influenced by the types of monomers and the conditions under which the polymerization occurs, as demonstrated by the variety of organosilver(I) coordination polymers (Deng et al., 2011).
Chemical Reactions and Properties
The chemical reactions and properties of this polymer are deeply influenced by the sulfonic acid groups and the ethenyl linkages. Sulfonation reactions, particularly with chlorosulfonic acid, can enhance the polymer's hydrophilicity and ionic character, making it suitable for use in applications requiring high ion exchange capacities (Fujimoto et al., 2005).
Physical Properties Analysis
The physical properties, such as thermal stability, mechanical strength, and solubility, are critical for the application of this polymer. These properties are determined by the polymer's molecular weight, the degree of sulfonation, and the structural configuration, which can be manipulated through synthesis and post-synthesis modifications (Fujimoto et al., 2005).
Chemical Properties Analysis
The chemical properties of "Benzenesulfonic acid, ethenyl-, polymer with diethenylbenzene" revolve around its reactivity, particularly in its ability to engage in further chemical modifications and interactions. The presence of benzenesulfonic acid moieties within the polymer structure allows for a range of reactions, including further sulfonation, cross-linking, and interactions with metals and other polymers to form complex materials (Deng et al., 2011).
Scientific Research Applications
Thermoelectric Applications
Benzenesulfonic acid derivatives, when doped in poly(3,4-ethylenedioxythiophene) (PEDOT), show significant improvements in thermoelectric properties. A study by Ju, Kim, and Kim (2015) demonstrated that benzenesulfonate-doped PEDOT composites with graphene exhibit enhanced electrical conductivity and Seebeck coefficient, leading to higher thermoelectric performance. This suggests potential applications in energy conversion technologies (Ju, Kim, & Kim, 2015).
Electrocatalysis
Benzenesulfonate derivatives are also effective dopants in conducting polymer films for electrocatalysis. Research by Nie et al. (2014) found that different benzenesulfonate-doped PEDOT films showed varying electrocatalytic activities, with potential applications in sensing and energy conversion (Nie et al., 2014).
Polymer Synthesis and Characterization
The use of benzenesulfonate derivatives is crucial in the synthesis of various polymers. Fülöpová and Soural (2015) reviewed how polymer-supported benzenesulfonamides, derived from immobilized primary amines and nitrobenzenesulfonyl chloride, are used in chemical transformations for creating diverse privileged scaffolds. This indicates their significance in advanced polymer chemistry (Fülöpová & Soural, 2015).
Coordination Polymers and Catalysis
Benzenesulfonic acids are also important in the synthesis of organosilver(I) coordination polymers. Deng et al. (2011) synthesized and characterized various organosilver(I) coordination polymers using hydroxyl-substituted benzenesulfonic acids, suggesting applications in catalysis and materials science (Deng et al., 2011).
Polymeric Catalysis
Palladium aryl sulfonate phosphine catalysts have been developed for the copolymerization of acrylates with ethene, as studied by Skupov et al. (2007). This showcases the role of benzenesulfonic acid derivatives in catalyzing significant polymerization reactions (Skupov et al., 2007).
Safety And Hazards
BSEPDB is classified as an eye irritant (Category 2). It causes serious eye irritation. Protective measures include wearing protective gloves, clothing, and eye/face protection. In case of eye contact, rinse cautiously with water for several minutes. If eye irritation persists, seek medical advice/attention .
properties
IUPAC Name |
1,2-bis(ethenyl)benzene;2-ethenylbenzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10.C8H8O3S/c1-3-9-7-5-6-8-10(9)4-2;1-2-7-5-3-4-6-8(7)12(9,10)11/h3-8H,1-2H2;2-6H,1H2,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWVGXQOXWGJCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC=C1C=C.C=CC1=CC=CC=C1S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90960068 | |
Record name | 2-Ethenylbenzene-1-sulfonic acid--1,2-diethenylbenzene (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90960068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow pellets; [Sigma-Aldrich MSDS] | |
Record name | Benzenesulfonic acid, ethenyl-, polymer with diethenylbenzene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20290 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Amberlyst(R) 15 | |
CAS RN |
39389-20-3 | |
Record name | Benzenesulfonic acid, ethenyl-, polymer with diethenylbenzene | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Ethenylbenzene-1-sulfonic acid--1,2-diethenylbenzene (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90960068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenesulfonic acid, ethenyl-, polymer with diethenylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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